

solubility and stability of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

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Compound of Interest

Compound Name: 3-Amino-5-cyanobenzeneboronic acid hydrochloride

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An In-depth Technical Guide: Solubility and Stability of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**

Introduction

3-Amino-5-cyanobenzeneboronic acid hydrochloride is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic chemistry and pharmaceutical development. Arylboronic acids are critical building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of drug discovery.^[1] Beyond synthesis, their unique ability to reversibly bind with diols makes them valuable in the design of sensors and drug delivery systems.^[2]

This guide provides a comprehensive technical overview of the core physicochemical properties—solubility and stability—of **3-Amino-5-cyanobenzeneboronic acid hydrochloride** (hereafter referred to as the "Compound"). A thorough understanding of these parameters is not merely academic; it is a prerequisite for successful experimental design, the development of robust analytical methods, and the creation of stable, effective pharmaceutical formulations. We will delve into the theoretical underpinnings of its behavior in solution, provide field-proven experimental protocols for its characterization, and discuss strategies for handling and storage to ensure its integrity.

Compound Profile

- Chemical Name: (3-amino-5-cyanophenyl)boronic acid; hydrochloride[3]
- CAS Number: 913835-26-4[3][4]
- Molecular Formula: C₇H₈BClN₂O₂[3][4]
- Molecular Weight: 198.42 g/mol [3][4]

Caption: Chemical structure of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by a complex interplay between its functional groups, the nature of the solvent, and the pH of the medium. Unlike simple organic molecules, its behavior is not dictated by polarity alone.

Theoretical Considerations

- Impact of Functional Groups: The molecule possesses a hydrophilic boronic acid moiety, a basic amino group, and a polar cyano group attached to an aromatic ring. The hydrochloride salt form protonates the amino group, creating a positive charge and significantly enhancing its affinity for polar solvents, particularly water.
- pH-Dependent Solubility: As an amphoteric molecule with both an acidic group (boronic acid, pK_{a1} ~8-9) and a basic group (amino, pK_{a2} ~3-4), its net charge and therefore its aqueous solubility are highly dependent on pH.[5]
 - Low pH (pH < 2): The amino group is fully protonated (-NH₃⁺), and the boronic acid is neutral (-B(OH)₂). The molecule carries a net positive charge, promoting solubility in aqueous media.
 - Mid-pH (pH ~4-8): The molecule likely exists as a zwitterion, with a protonated amine (-NH₃⁺) and a partially deprotonated boronic acid group (boronate anion, -B(OH)₃⁻). Solubility is typically at its minimum near the isoelectric point.
 - High pH (pH > 10): The amino group is neutral (-NH₂), and the boronic acid is fully converted to the boronate anion. The net negative charge again increases aqueous solubility.[6]

- The Boronic Acid-Boroxine Equilibrium: A critical and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.^{[1][7]} This equilibrium is influenced by the solvent and concentration. Boroxines are significantly less polar than their corresponding acids, which can lead to a sudden decrease in solubility or precipitation if the equilibrium shifts.

Experimental Determination of Solubility

A robust understanding requires empirical data. The following protocol outlines a standard workflow for determining the equilibrium solubility of the compound in various relevant solvents.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

- Objective: To quantify the solubility of the compound in key aqueous and organic solvents.
- Rationale: The shake-flask method is a gold-standard technique that ensures the solution reaches equilibrium, providing a thermodynamically accurate measure of solubility.

Methodology:

- Solvent Selection: Prepare a panel of solvents relevant to both research and development, such as:
 - Deionized Water
 - Phosphate-Buffered Saline (PBS), pH 7.4
 - 0.1 M HCl
 - 0.1 M NaOH
 - Methanol
 - Acetonitrile (ACN)
 - Dimethyl Sulfoxide (DMSO)

- Sample Preparation: Add an excess amount of **3-Amino-5-cyanobenzeneboronic acid hydrochloride** to a known volume of each solvent in a sealed vial. The key is to ensure solid material remains undissolved, confirming saturation.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
- Sample Analysis: Carefully withdraw a precise aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as UV-Vis spectrophotometry or a stability-indicating HPLC method (see Section 4.4).
- Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Anticipated Solubility Data

While specific experimental data for this exact molecule is scarce in public literature[3], a qualitative summary based on the properties of related compounds is presented below. This table serves as a predictive guide for researchers.

Solvent System	Predicted Solubility	Rationale
0.1 M HCl	High	The hydrochloride salt is fully ionized, and the protonated amine enhances aqueous interaction.
Deionized Water	Moderate to High	The salt form promotes solubility, but the final pH will influence the equilibrium.
PBS (pH 7.4)	Moderate	The compound may be near its isoelectric point, reducing solubility compared to highly acidic or basic conditions.
0.1 M NaOH	High	Formation of the highly soluble boronate anion ($-B(OH)_3^-$) dominates. ^[6]
DMSO	Very High	A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol	Moderate	A polar protic solvent that can hydrogen bond with the compound's functional groups.
Acetonitrile	Low to Moderate	Less polar than methanol, offering lower solvating power for the charged species.
Chloroform	Very Low	A non-polar solvent, unsuitable for dissolving the polar, salt-form of the compound. ^{[1][8]}

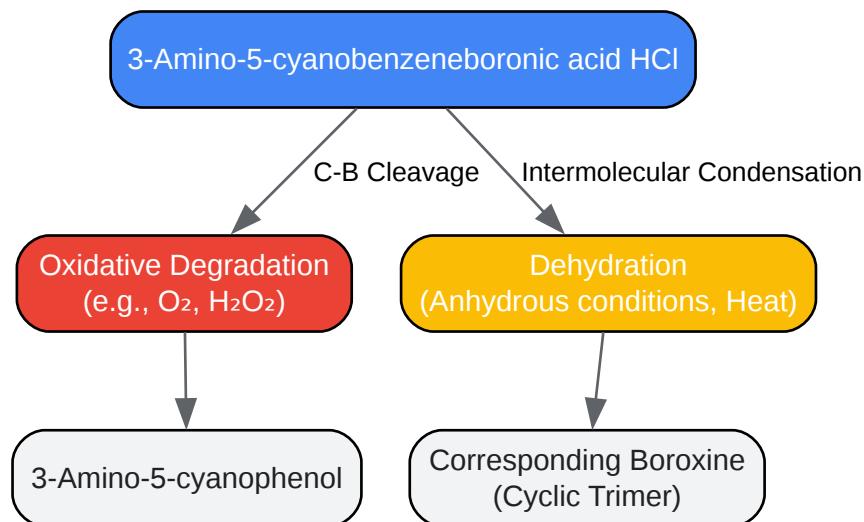
Chemical Stability and Degradation Pathways

The utility of any chemical reagent is fundamentally linked to its stability. Boronic acids, while powerful, are susceptible to specific degradation pathways that must be understood and

controlled.

Intrinsic Stability Challenges

- Oxidative Instability: The carbon-boron (C-B) bond is susceptible to cleavage by reactive oxygen species (ROS).^[9] This is a significant liability, particularly at physiological pH. The primary degradation product is often the corresponding phenol (3-amino-5-cyanophenol), resulting from the replacement of the boronic acid group with a hydroxyl group.^[10] This pathway can be initiated by atmospheric oxygen or trace peroxides in solvents.
- Dehydration (Boroxine Formation): As discussed in the solubility section, the formation of the less polar boroxine trimer is a key non-degradative but impactful stability concern.^[7] This is especially relevant in solid-state and in non-aqueous solutions, potentially leading to heterogeneity and inaccurate concentration measurements.
- Thermal and Photolytic Stress: Exposure to elevated temperatures can accelerate both oxidative degradation and dehydration. Photostability must also be considered, as UV light can provide the energy to initiate radical-based degradation pathways.^[11]



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Caption: Primary degradation and transformation pathways for the compound.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance.[\[12\]](#) This information is vital for developing stability-indicating analytical methods and establishing appropriate storage conditions.

Protocol 2: Forced Degradation Study Workflow

- Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.
- Rationale: Following ICH guidelines, this protocol exposes the compound to conditions more severe than accelerated stability testing to rapidly probe its intrinsic stability.[\[11\]](#)[\[12\]](#) A target degradation of 5-20% is ideal to ensure that primary degradants are formed without overly complex secondary degradation.[\[13\]](#)

Methodology:

- Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix stock with 0.1 M HCl and heat at 60-80 °C for several hours.
 - Base Hydrolysis: Mix stock with 0.1 M NaOH and keep at room temperature or heat gently (60 °C) for a shorter duration.
 - Oxidation: Treat stock with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Thermal Stress: Expose the solid compound to dry heat (e.g., 105 °C) for 24-48 hours. Also, heat the stock solution at 60-80 °C.
 - Photolytic Stress: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
- Time Points: Sample each condition at multiple time points (e.g., 2, 4, 8, 24 hours).

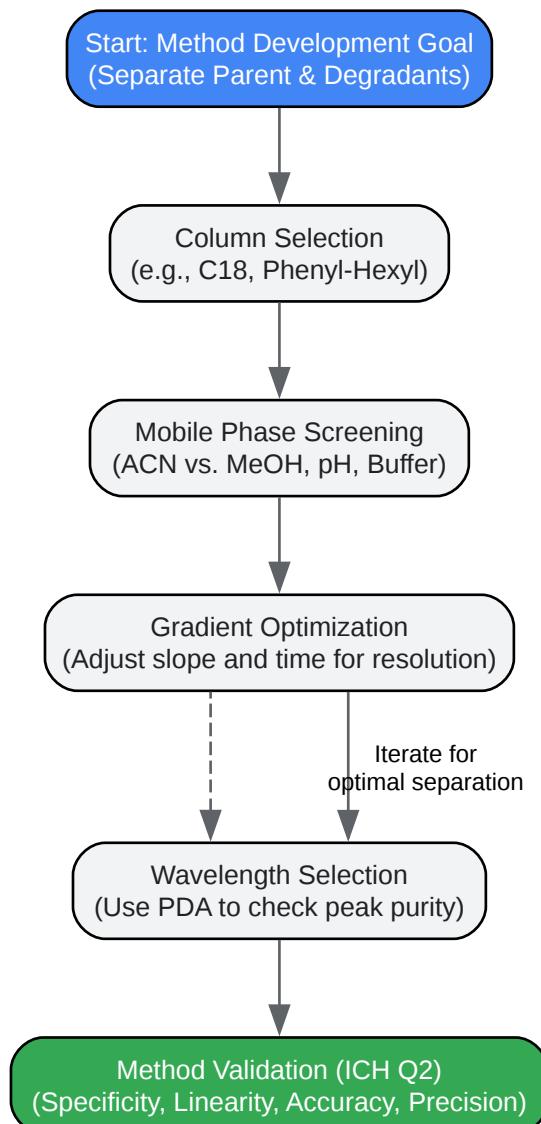
- Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3). Compare chromatograms to identify new peaks (degradants) and the loss of the parent peak.

Analytical Methods for Stability Assessment

A reliable analytical method is the cornerstone of any stability study. It must be stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradants, impurities, and any excipients.[\[14\]](#)

Protocol 3: Development of a Stability-Indicating HPLC Method

- Objective: To develop a robust RP-HPLC method capable of separating the parent compound from all potential degradation products.
- Rationale: Reversed-phase HPLC with UV detection is the workhorse of pharmaceutical analysis. Method development must overcome specific challenges associated with boronic acids, such as on-column hydrolysis of ester derivatives or interaction with silica.[\[15\]](#)



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Caption: Workflow for developing a stability-indicating HPLC method.

Starting Point for Method Development:

- Column: A modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 μ m) is a good starting point.
- Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic pH helps to suppress the ionization of residual silanols on the column and ensures the amino group of the analyte is consistently protonated.

- Mobile Phase B: Acetonitrile or Methanol.
- Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity.
- Gradient: A generic screening gradient (e.g., 5% to 95% B over 15 minutes) should be used initially.
- Optimization: The results from the forced degradation study (Protocol 2) are crucial. The gradient must be optimized to achieve baseline resolution between the parent peak and all degradant peaks observed in the stressed samples.

Recommendations for Handling and Storage

Based on the inherent stability challenges of arylboronic acids, the following best practices are strongly recommended to preserve the integrity of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**.

Long-Term Storage

- Temperature: Store at 2-8 °C.^[4] Refrigeration slows the rate of potential degradation reactions.
- Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).^[3] This is the most critical step to prevent oxidative degradation from atmospheric oxygen.
- Light: Protect from light by using amber vials or storing in a dark location.
- Moisture: The compound is a hydrochloride salt and may be hygroscopic. Store in a desiccator to prevent water uptake, which could facilitate hydrolysis or C-B bond cleavage.

Solution Preparation and Handling

- Solvent Choice: For stock solutions, use high-purity, anhydrous solvents like DMSO or DMF if possible. If aqueous buffers are required, they should be freshly prepared and sparged with nitrogen to remove dissolved oxygen.

- **Short-Term Storage:** Store solutions at -20 °C or -80 °C for long-term use. For daily use, keep solutions on ice and protected from light.
- **Avoid Contaminants:** Be mindful of sources of contamination, such as trace metals or peroxides in older solvents, which can catalyze degradation.

Conclusion

3-Amino-5-cyanobenzeneboronic acid hydrochloride is a molecule of significant synthetic and pharmaceutical potential. However, its utility is directly tied to a nuanced understanding of its solubility and stability. Its solubility is dominated by its pH-dependent amphoteric nature and its salt form. Its stability is primarily challenged by a susceptibility to oxidative C-B bond cleavage and dehydration to form boroxines.

By employing the systematic experimental protocols outlined in this guide—from equilibrium solubility determination to forced degradation studies and the development of stability-indicating analytical methods—researchers can confidently generate the data needed to control these variables. Adherence to the recommended handling and storage procedures will ensure the compound's integrity, leading to more reliable, reproducible, and successful outcomes in both the research laboratory and in the drug development pipeline.

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